

Technical Guide: Spectroscopic and Synthetic Data of Fmoc-D-beta-homoalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-beta-homoalanine*

Cat. No.: *B1334233*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-beta-homoalanine ((R)-3-(Fmoc-amino)butyric acid) is a protected, non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides.^{[1][2]} The incorporation of this β -amino acid introduces an additional carbon into the peptide backbone, influencing the conformational properties and proteolytic stability of the resulting peptidomimetics. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward use in solid-phase peptide synthesis (SPPS).^[1] This guide provides a comprehensive overview of the spectroscopic data (NMR and MS), a detailed synthetic protocol, and standard analytical methodologies for **Fmoc-D-beta-homoalanine**.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	$C_{19}H_{19}NO_4$	[1] [3]
Molecular Weight	325.36 g/mol	[1] [3]
CAS Number	201864-71-3	[1] [2] [3]
Appearance	White powder	[1]
Melting Point	159 - 162 °C	[1]
Optical Rotation	$[\alpha]D^{20} = -4 \pm 2^\circ$ (c=1 in MeOH)	[1]

Spectroscopic Data

While a publicly available, peer-reviewed full dataset for **Fmoc-D-beta-homoalanine** is not readily available, the following tables present representative 1H NMR, ^{13}C NMR, and Mass Spectrometry data based on the analysis of structurally similar compounds and general knowledge of Fmoc-protected amino acids.

Table 1: Representative 1H NMR Spectroscopic Data

Solvent: $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.77	d	2H	Ar-H (Fmoc)
~7.59	d	2H	Ar-H (Fmoc)
~7.40	t	2H	Ar-H (Fmoc)
~7.31	t	2H	Ar-H (Fmoc)
~5.30	d	1H	NH
~4.40	m	2H	Fmoc-CH ₂
~4.22	t	1H	Fmoc-CH
~4.10	m	1H	α -CH
~2.60	m	2H	β -CH ₂
~1.25	d	3H	γ -CH ₃

Table 2: Representative ^{13}C NMR Spectroscopic DataSolvent: CDCl_3

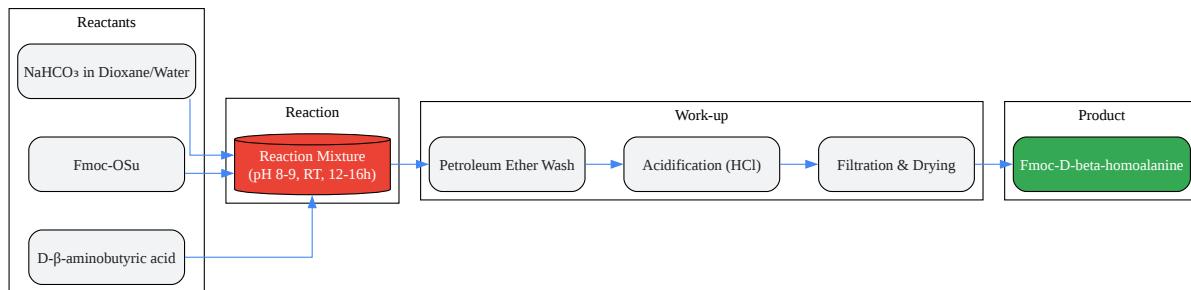
Chemical Shift (δ) ppm	Assignment
~176.0	C=O (Carboxyl)
~156.0	C=O (Fmoc)
~143.8	Ar-C (Fmoc)
~141.3	Ar-C (Fmoc)
~127.7	Ar-CH (Fmoc)
~127.0	Ar-CH (Fmoc)
~125.1	Ar-CH (Fmoc)
~120.0	Ar-CH (Fmoc)
~67.0	Fmoc-CH ₂
~47.3	Fmoc-CH
~45.0	α -CH
~40.0	β -CH ₂
~20.0	γ -CH ₃

Table 3: Mass Spectrometry Data

Technique	Parameter	Value
Electrospray Ionization (ESI)	[M-H] ⁻	324.12
Electrospray Ionization (ESI)	[M+H] ⁺	326.14
Electrospray Ionization (ESI)	[M+Na] ⁺	348.12

Experimental Protocols

Synthesis of Fmoc-D-beta-homoalanine


This protocol is adapted from the synthesis of the corresponding racemate and L-enantiomer.

Materials:

- D-β-aminobutyric acid
- 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
- Sodium Bicarbonate (NaHCO₃)
- Dioxane
- Water
- Petroleum Ether
- Hydrochloric Acid (HCl)

Procedure:

- Dissolve D-β-aminobutyric acid (1 equivalent) in a 2:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The pH should be maintained between 8 and 9.
- In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.
- Slowly add the Fmoc-OSu solution to the amino acid solution over a period of 1 hour at room temperature with constant stirring.
- Continue stirring the reaction mixture for 12-16 hours at room temperature.
- After the reaction is complete, pour the mixture into cold water.
- Wash the aqueous solution three times with petroleum ether to remove unreacted Fmoc-OSu and other organic impurities.
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
- A white precipitate of **Fmoc-D-beta-homoalanine** will form.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

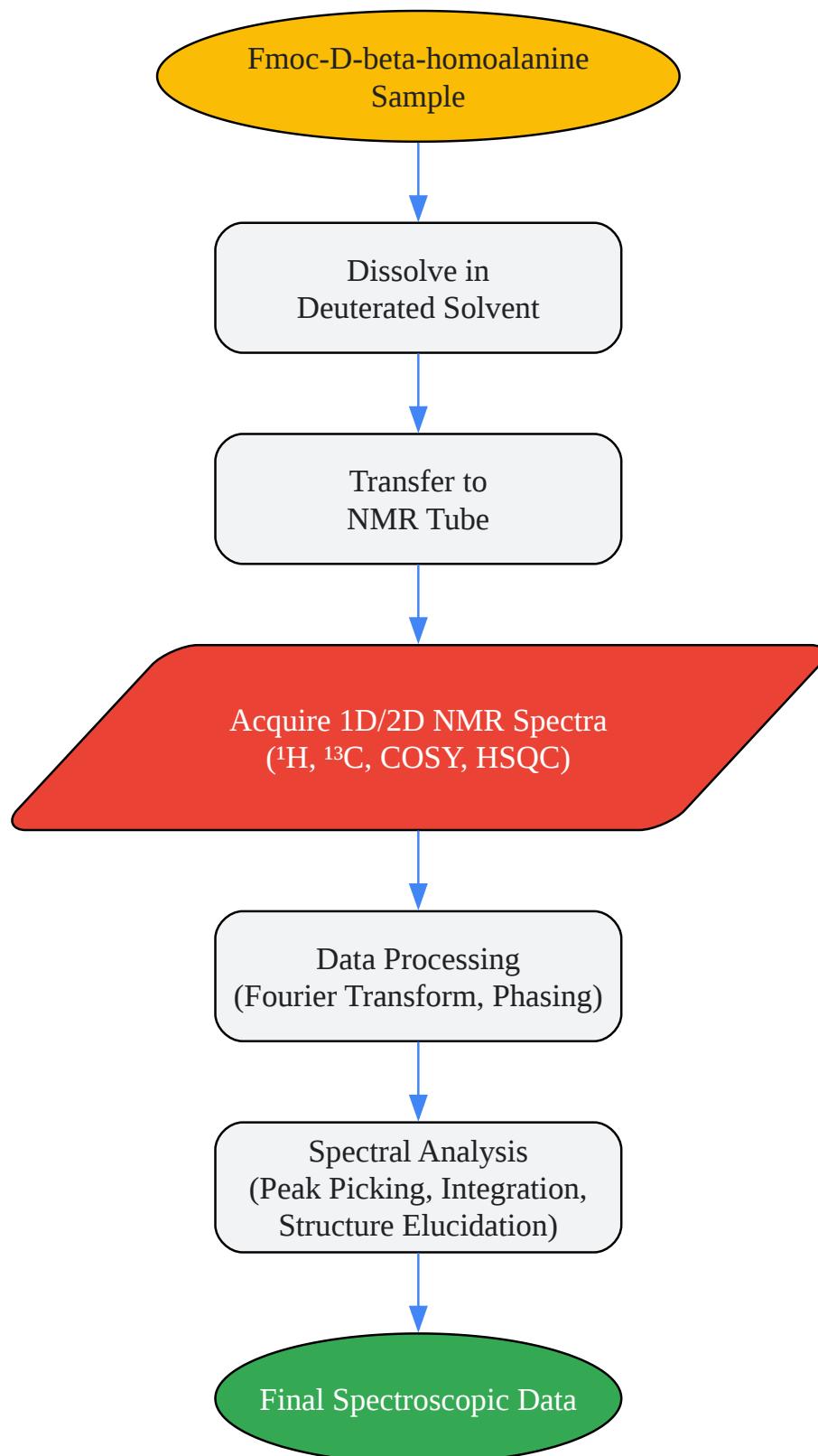
[Click to download full resolution via product page](#)

Synthetic Workflow for **Fmoc-D-beta-homoalanine**

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Fmoc-D-beta-homoalanine**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5]
- Transfer the solution to an NMR tube using a Pasteur pipette, filtering through a small cotton plug if any solid particles are present.[6]
- The final sample height in the NMR tube should be approximately 4-5 cm.[4]


¹H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher

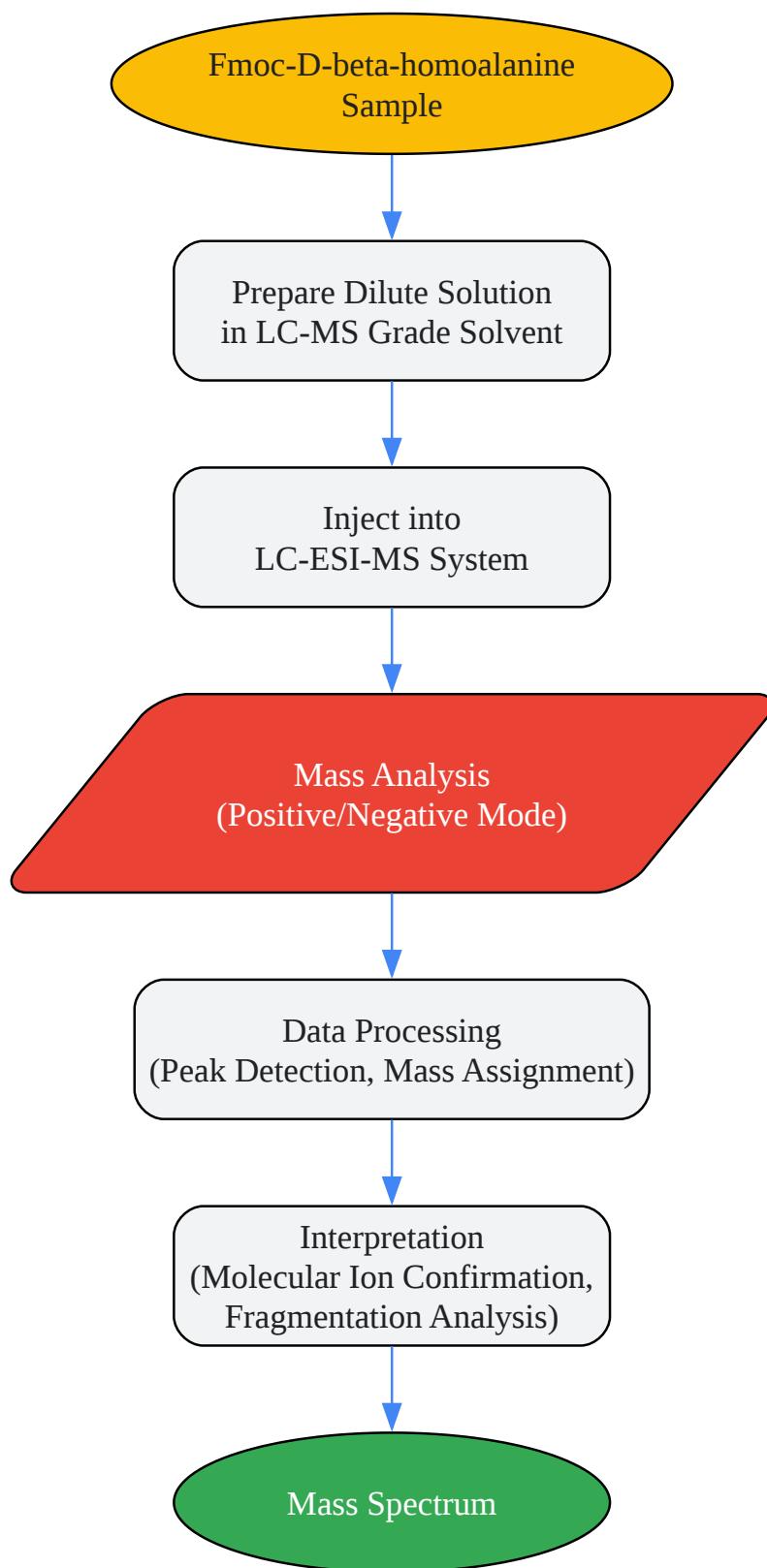
- Pulse Sequence: Standard 1D proton
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Standard 1D carbon with proton decoupling
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds
- Temperature: 298 K

[Click to download full resolution via product page](#)

NMR Analysis Workflow


Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of **Fmoc-D-beta-homoalanine** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the mobile phase solvent.

LC-ESI-MS Parameters:

- Technique: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[7][8]
- Ionization Mode: Positive and negative ion modes should be used to detect $[M+H]^+$ and $[M-H]^-$ ions, respectively.
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for reversed-phase chromatography of Fmoc-protected amino acids.

[Click to download full resolution via product page](#)

Mass Spectrometry Analysis Workflow

Applications in Research and Drug Development

Fmoc-D-beta-homoalanine is a valuable building block for the synthesis of peptidomimetics with enhanced stability and unique structural features. Its applications include:

- Drug Development: Designing peptide-based therapeutics with improved pharmacokinetic properties.[\[1\]](#)
- Peptide Synthesis: Creating novel peptide structures with modified backbones to study structure-activity relationships.[\[1\]](#)
- Bioconjugation: Facilitating the attachment of peptides to other molecules or surfaces.[\[1\]](#)

Conclusion

This technical guide provides a summary of the available spectroscopic data and experimental protocols for **Fmoc-D-beta-homoalanine**. The presented data and methodologies are essential for the successful synthesis, characterization, and application of this important amino acid derivative in peptide research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. watson-int.com [watson-int.com]
- 3. scbt.com [scbt.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl

(Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Data of Fmoc-D-beta-homoalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334233#spectroscopic-data-nmr-ms-of-fmoc-d-beta-homoalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com